molecular formula C8H10ClF2N B6159050 1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride CAS No. 518357-41-0

1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride

Katalognummer: B6159050
CAS-Nummer: 518357-41-0
Molekulargewicht: 193.62 g/mol
InChI-Schlüssel: JHKJEFMTELFCQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride is an organic chemical compound with the molecular formula C8H10ClF2N and a molecular weight of 193.6. This compound has garnered significant attention in the scientific community due to its unique physical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride typically involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-difluoro-3-methylphenol
  • (2,3-difluoro-4-methylphenyl)methanamine

Uniqueness

1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups on the aromatic ring. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

518357-41-0

Molekularformel

C8H10ClF2N

Molekulargewicht

193.62 g/mol

IUPAC-Name

(2,6-difluoro-3-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H9F2N.ClH/c1-5-2-3-7(9)6(4-11)8(5)10;/h2-3H,4,11H2,1H3;1H

InChI-Schlüssel

JHKJEFMTELFCQI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)F)CN)F.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.